molecular formula C21H25N3O B11414196 N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11414196
M. Wt: 335.4 g/mol
InChI Key: XLFMQRDKWLCLNX-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This is followed by the introduction of the 4-methylphenylmethyl group and the propanamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it acts as an antagonist to the melanin-concentrating hormone receptor MCHR-1, influencing pathways related to mood and food intake . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is unique due to its specific benzodiazole ring and propanamide group, which confer distinct chemical and biological properties. Its ability to act as an MCHR-1 antagonist sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C21H25N3O/c1-3-21(25)22-14-6-9-20-23-18-7-4-5-8-19(18)24(20)15-17-12-10-16(2)11-13-17/h4-5,7-8,10-13H,3,6,9,14-15H2,1-2H3,(H,22,25)

InChI Key

XLFMQRDKWLCLNX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C

Origin of Product

United States

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